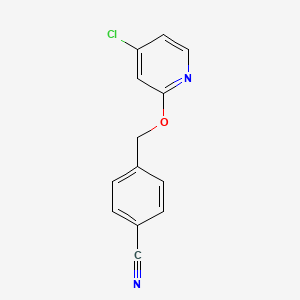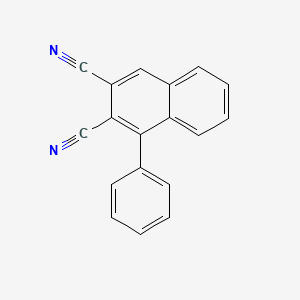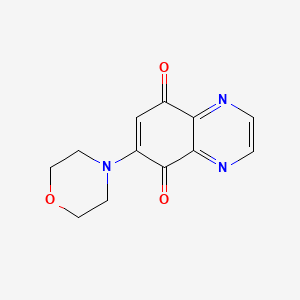
6-(4-Morpholinyl)-5,8-quinoxalinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Morpholinyl)-5,8-quinoxalinedione is a heterocyclic compound that features both morpholine and quinoxalinedione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Morpholinyl)-5,8-quinoxalinedione typically involves the reaction of 5,8-quinoxalinedione with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 50-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Morpholinyl)-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxalinedione derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
6-(4-Morpholinyl)-5,8-quinoxalinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties, such as gas separation membranes
Mecanismo De Acción
The mechanism of action of 6-(4-Morpholinyl)-5,8-quinoxalinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Morpholinyl)aniline: Used in the preparation of CNS active agents.
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: Important class of bioactive compounds.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
6-(4-Morpholinyl)-5,8-quinoxalinedione stands out due to its unique combination of morpholine and quinoxalinedione moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
14334-10-2 |
|---|---|
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
6-morpholin-4-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C12H11N3O3/c16-9-7-8(15-3-5-18-6-4-15)12(17)11-10(9)13-1-2-14-11/h1-2,7H,3-6H2 |
Clave InChI |
NMYMNACGCDPVIY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC(=O)C3=NC=CN=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


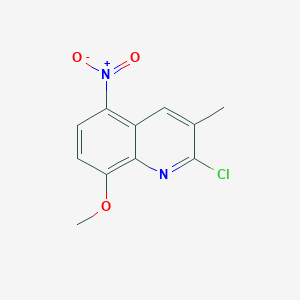
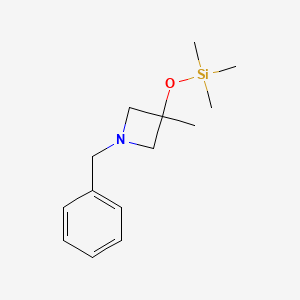
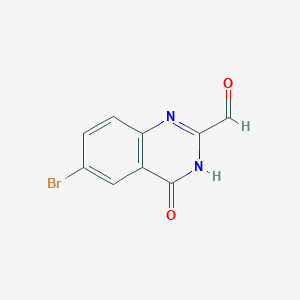

![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
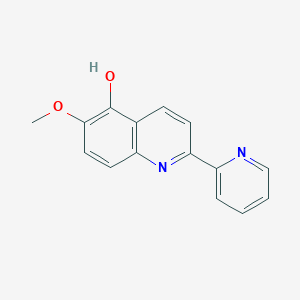


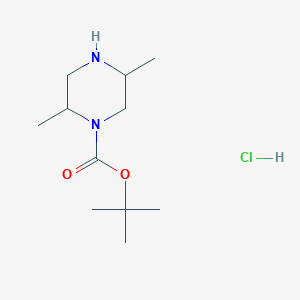
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)
